molecular formula C8H10O3 B1610300 1,4-Dioxaspiro[4.5]dec-6-EN-8-one CAS No. 4683-24-3

1,4-Dioxaspiro[4.5]dec-6-EN-8-one

Cat. No.: B1610300
CAS No.: 4683-24-3
M. Wt: 154.16 g/mol
InChI Key: WEXSICJLVQFQNG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-6-EN-8-one is a chemical compound with the molecular formula C8H12O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxaspiro[4.5]dec-6-EN-8-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol. The reaction is carried out in the presence of water, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate. The mixture is heated gradually, leading to the formation of low-boiling substances that are steamed out. The reaction is maintained at 110°C for 1.5 hours and then further heated to 132°C for 4 hours. The resulting product is then extracted using toluene and purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process involves the use of high-pressure reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]dec-6-EN-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-6-EN-8-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-EN-8-one involves its interaction with various molecular targets. The compound can undergo hydrolysis to form benzoquinones and 2-hydroxy-carboxylic acids, which are known to exhibit biological activities. The pathways involved include oxidative cyclization and nucleophilic substitution, leading to the formation of active intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spiro structure with a double bond, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-6-en-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3H,2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXSICJLVQFQNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C=CC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451614
Record name 1,4-DIOXASPIRO[4.5]DEC-6-EN-8-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4683-24-3
Record name 1,4-DIOXASPIRO[4.5]DEC-6-EN-8-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,4-Dioxaspiro[4.5]dec-6-EN-8-one

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